Ethyl 3-cyano-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-4-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2. It is a derivative of benzoic acid, featuring a cyano group at the third position and a fluorine atom at the fourth position on the benzene ring, with an ethyl ester functional group.
Mechanism of Action
Biochemical Pathways
A study on fluoro-organic compounds suggests that these compounds can affect various biological processes
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is predicted to be a bbb permeant . These properties could potentially impact the bioavailability of the compound.
Action Environment
It is known that environmental conditions can significantly impact the behavior of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-cyano-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Another method involves the use of Suzuki–Miyaura coupling reactions, where a boronic acid derivative of 3-cyano-4-fluorobenzoic acid is coupled with an ethyl ester under palladium catalysis .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-cyano-4-fluorobenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Hydrolysis: 3-cyano-4-fluorobenzoic acid.
Reduction: 3-amino-4-fluorobenzoic acid.
Scientific Research Applications
Ethyl 3-cyano-4-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Material Science: Utilized in the preparation of functional materials with specific electronic properties.
Comparison with Similar Compounds
Ethyl 3-cyano-4-fluorobenzoate can be compared with similar compounds such as:
Ethyl 4-cyano-3-fluorobenzoate: Similar structure but with different positions of the cyano and fluorine groups, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Properties
IUPAC Name |
ethyl 3-cyano-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVREXPGXTVOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.